tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
“tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” is a chemical compound with the CAS Number: 1227958-31-7. It has a linear formula of C15 H19 Cl N4 O3 . This compound is used in the field of chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C15H19ClN4O3/c1-15(2,3)23-14(21)20-5-4-10-11(16)17-13(18-12(10)20)19-6-8-22-9-7-19/h4-5H,6-9H2,1-3H3 . The molecular weight of the compound is 338.79 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 338.79 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.Scientific Research Applications
Synthesis of Novel Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives
The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate under specific conditions leads to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds have been studied for their potential as biologically active compounds due to their unique structures, confirmed by NMR-spectroscopy, chromatography mass-spectrometry, and elemental analysis (Zinchenko et al., 2018).
Fluorinated Pyrrolopyridines and Pyrimidines
A study on synthesizing novel adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors involved the reaction of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles. This process developed an efficient approach to fluorinated pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines, highlighting the significance of the tert-butyl protecting group in these syntheses (Iaroshenko et al., 2009).
Synthetic Methodologies
Morpholine Derivatives
The transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine showcases a novel synthetic route. This pathway is crucial for the development of new morpholine derivatives, expanding the toolbox available for synthetic organic chemists to create targeted molecular structures (D’hooghe et al., 2006).
Catalysis and Reactions
Palladium-Catalyzed Reactions
Densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates were synthesized via palladium-catalyzed cross-coupling reactions. This method highlights the utility of tert-butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate derivatives in forming complex molecular architectures through catalytic processes (Dodonova et al., 2010).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-chloro-2-morpholin-4-ylpyrrolo[2,3-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-15(2,3)23-14(21)20-5-4-10-11(16)17-13(18-12(10)20)19-6-8-22-9-7-19/h4-5H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGLJIHPWSSLLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=C(N=C2Cl)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744306 |
Source
|
Record name | tert-Butyl 4-chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
CAS RN |
1227958-31-7 |
Source
|
Record name | 1,1-Dimethylethyl 4-chloro-2-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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